molecular formula C12H17N B13299195 2-Benzyl-2-methylpyrrolidine

2-Benzyl-2-methylpyrrolidine

Cat. No.: B13299195
M. Wt: 175.27 g/mol
InChI Key: XQGZBKZGCLUJKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-benzylpyridine with methylating agents under controlled conditions . Another approach involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often employs continuous flow systems. These systems offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of pyridines using Raney nickel as a catalyst in a continuous flow setup is a notable method .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methylpyrrolidine involves its interaction with specific molecular targets. For instance, docking studies have shown that it can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s ability to interact with enantioselective proteins highlights its potential in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-2-methylpyrrolidine is unique due to the presence of both benzyl and methyl groups, which enhance its chemical reactivity and biological activity. This dual substitution allows for more diverse interactions with biological targets and greater potential in various applications compared to its simpler counterparts .

Properties

IUPAC Name

2-benzyl-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZBKZGCLUJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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